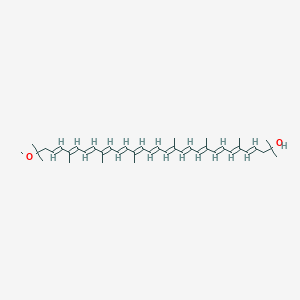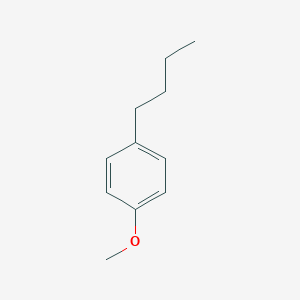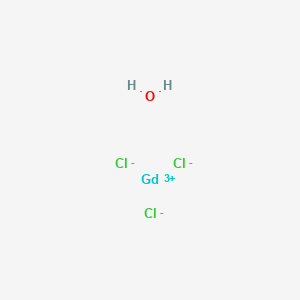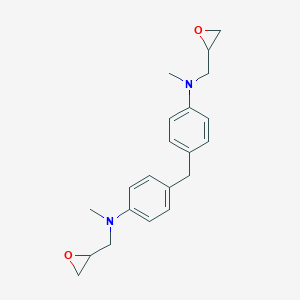
Hydroxyspirilloxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyspirilloxanthin is a carotenoid pigment that is found in the bacterium Spirillum sp. It is a yellowish-orange pigment that has shown promising potential in various scientific research applications. In
Aplicaciones Científicas De Investigación
Astaxanthin Research
Astaxanthin Extraction and Biological Activities : Astaxanthin, a carotenoid related to hydroxyspirilloxanthin, has been extracted from various natural resources like Haematococcus pluvialis. It shows potential biological activity in both in vitro and in vivo models, influencing metabolism in animals and humans. Astaxanthin is used as a nutritional supplement, antioxidant, and anticancer agent, offering potential health benefits against diseases such as diabetes and cardiovascular disorders (Ambati et al., 2014).
Gene Regulation in Carotenoid Biosynthesis : The expression of genes coding for phytoene synthase and carotenoid hydroxylase in Haematococcus pluvialis, which are key enzymes in astaxanthin biosynthesis, is influenced by environmental stressors. This regulation is crucial for astaxanthin accumulation in response to stress like high light or salt stress (Steinbrenner & Linden, 2001).
Metabolic Engineering for Astaxanthin Production : Research on metabolic engineering in Saccharomyces cerevisiae has led to significant increases in astaxanthin production. This involves integrating strategies like codon optimization and gene copy number adjustment. This work provides insights into constructing biosynthetic pathways for other natural products (Zhou et al., 2015).
Astaxanthin in Human Health and Nutrition : Astaxanthin's potent antioxidant property has implications in various biological activities, including antioxidative and anti-inflammatory effects. It shows potential for applications in human health and nutrition, particularly in ocular health, diabetes, and cancer (Hussein et al., 2006).
Impact of Butylated Hydroxyanisole on Astaxanthin Production : A study explored the effects of butylated hydroxyanisole (BHA) on astaxanthin production in Haematococcus pluvialis. BHA significantly increased astaxanthin content and influenced metabolomic profiles, suggesting its role in enhancing astaxanthin accumulation (Ding et al., 2019).
Comparative Analysis of β-carotene Hydroxylase Genes : Research comparing β-carotene hydroxylase genes from various sources, essential in astaxanthin biosynthesis, reveals the reaction sequence for astaxanthin formation. The study highlights the efficiency of certain hydroxylases, influencing the biosynthesis process (Scaife et al., 2012).
Astaxanthin's Neuroprotective Mechanism : Astaxanthin is studied for its role in protecting against oxidative stress-induced cellular toxicity, particularly in dopaminergic cells. It mitigates reactive oxygen species-mediated apoptosis, suggesting its therapeutic potential for oxidative stress-related neurodegeneration (Liu et al., 2009).
Enhancing Astaxanthin and Lipid Production with BHT : The effects of butylated hydroxytoluene (BHT) on astaxanthin and lipid production in Haematococcus pluvialis under specific conditions were studied. BHT significantly increased astaxanthin and lipid contents, providing insights into stimulatory methods for astaxanthin production (Zhao et al., 2018).
Astaxanthin in Brain Aging and Oxidative Stress : A study on rats showed that astaxanthin alleviates brain aging by attenuating oxidative stress and increasing brain-derived neurotrophic factor levels. This suggests its potential in combating age-related neurodegenerative conditions (Wu et al., 2014).
Additional Related Research
- Fucoxanthin and Obesity : Fucoxanthin, another carotenoid, has shown anti-obesity activity. It regulates cytokine secretions and induces uncoupling protein 1 in abdominal white adipose tissue, suggesting its potential as an anti-obesity agent (Gammone & D’Orazio, 2015).
Propiedades
Número CAS |
16176-79-7 |
|---|---|
Nombre del producto |
Hydroxyspirilloxanthin |
Fórmula molecular |
C41H58O2 |
Peso molecular |
582.9 g/mol |
Nombre IUPAC |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-2-ol |
InChI |
InChI=1S/C41H58O2/c1-34(22-14-24-36(3)26-16-28-38(5)30-18-32-40(7,8)42)20-12-13-21-35(2)23-15-25-37(4)27-17-29-39(6)31-19-33-41(9,10)43-11/h12-31,42H,32-33H2,1-11H3/b13-12+,22-14+,23-15+,26-16+,27-17+,30-18+,31-19+,34-20+,35-21+,36-24+,37-25+,38-28+,39-29+ |
Clave InChI |
SSZVJOJPPUPCBF-JARCNSDHSA-N |
SMILES isomérico |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\CC(C)(C)OC)\C)\C)/C=C/CC(C)(C)O |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)O |
SMILES canónico |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)


![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)






